molecular formula C21H23FN2O2 B2548739 N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide CAS No. 1797751-18-8

N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide

Cat. No.: B2548739
CAS No.: 1797751-18-8
M. Wt: 354.425
InChI Key: ALBPVBCPVNJEQE-UHFFFAOYSA-N
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Description

N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group attached to an azepane ring, which is further connected to a phenylacetamide moiety. Its distinct structure allows it to be utilized in diverse scientific research areas, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the azepane ring. The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors. The fluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the phenylacetamide moiety through an acylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepane derivatives and fluorophenyl-containing molecules. Examples are:

  • N-{4-[3-(4-chlorophenyl)azepane-1-carbonyl]phenyl}acetamide
  • N-{4-[3-(4-methylphenyl)azepane-1-carbonyl]phenyl}acetamide

Uniqueness

N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions and stability .

Properties

IUPAC Name

N-[4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-15(25)23-20-11-7-17(8-12-20)21(26)24-13-3-2-4-18(14-24)16-5-9-19(22)10-6-16/h5-12,18H,2-4,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBPVBCPVNJEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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